methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a formyl group, a phenyl group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with phosphoryl chloride in the presence of dimethylformamide (DMF) at low temperatures, followed by heating under reflux . Another method includes the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with DMF and phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: 5-chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
- 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one .
- 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
Uniqueness
Methyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the formyl group allows for further functionalization, while the chloro and phenyl groups contribute to its stability and lipophilicity.
Properties
IUPAC Name |
methyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-18-12(17)10-9(7-16)11(13)15(14-10)8-5-3-2-4-6-8/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZINYPKRLIJGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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